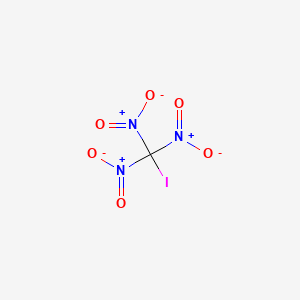
Iodotrinitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodotrinitromethane, also known as Methane, iodotrinitro-, is a chemical compound with the molecular formula CIN₃O₆ and a molecular weight of 276.93 g/mol . It is characterized by the presence of an iodine atom and three nitro groups attached to a central carbon atom. This compound is known for its unique reactivity and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodotrinitromethane can be synthesized through the reaction of trinitromethane with iodine. The reaction typically involves the use of a solvent such as dichloromethane (CH₂Cl₂) and is carried out under controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:
C(NO₂)₃H+I₂→C(NO₂)₃I+HI
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with a focus on scalability and safety. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Iodotrinitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with unsaturated compounds such as olefins, leading to both O- and C-alkylation products.
Addition Reactions: It can form complexes with organic ligands, resulting in the formation of nσ complexes with low iodine asymmetry parameters.
Common Reagents and Conditions:
Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent in reactions involving this compound.
Reagents: Iodine (I₂) and trinitromethane (C(NO₂)₃H) are key reagents in its synthesis.
Major Products:
N-(β-iodoalkoxy)-3,3-dinitroisoxazolidines: Formed through the reaction with ethylene under high pressure.
Applications De Recherche Scientifique
Iodotrinitromethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: While not extensively documented, its potential reactivity suggests possible applications in drug development and medicinal chemistry.
Industry: It can be used in the synthesis of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which iodotrinitromethane exerts its effects involves its ability to form complexes with organic ligands. This interaction is characterized by the formation of nσ complexes with low iodine asymmetry parameters and a positive charge on the iodine atom . These complexes can interfere with various molecular targets and pathways, leading to diverse chemical and biological effects.
Comparaison Avec Des Composés Similaires
Iodonitromethane: Similar in structure but with fewer nitro groups, leading to different reactivity and applications.
Trinitromethane: Lacks the iodine atom, resulting in distinct chemical properties and reactivity.
Uniqueness: Iodotrinitromethane’s unique combination of an iodine atom and three nitro groups makes it particularly reactive and versatile in various chemical reactions. Its ability to form stable complexes with organic ligands further distinguishes it from similar compounds .
Propriétés
Numéro CAS |
630-70-6 |
|---|---|
Formule moléculaire |
CIN3O6 |
Poids moléculaire |
276.93 g/mol |
Nom IUPAC |
iodo(trinitro)methane |
InChI |
InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
Clé InChI |
PVYWOZWHSJHJFC-UHFFFAOYSA-N |
SMILES canonique |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


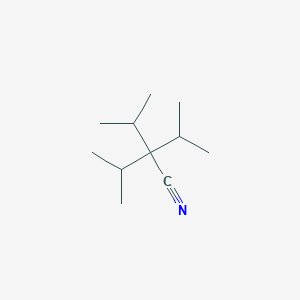
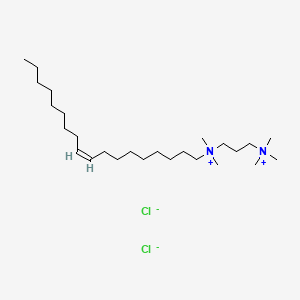
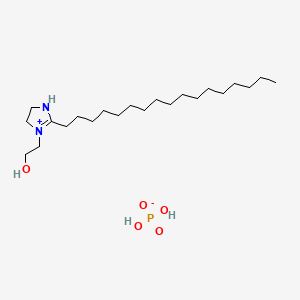
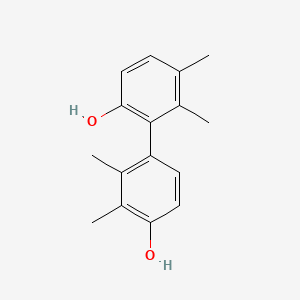
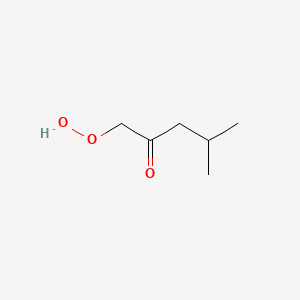
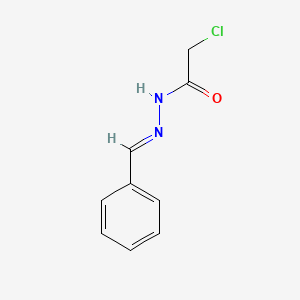
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
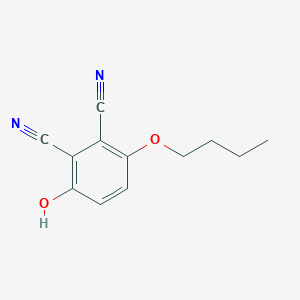
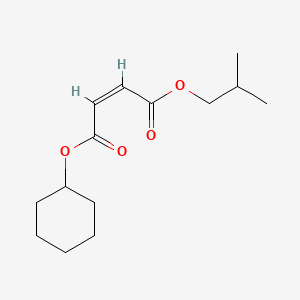
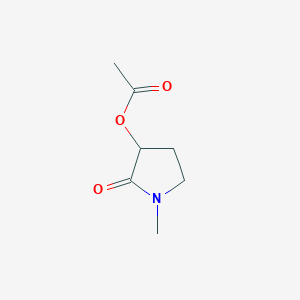
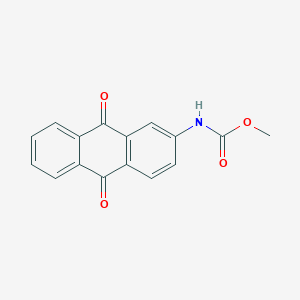
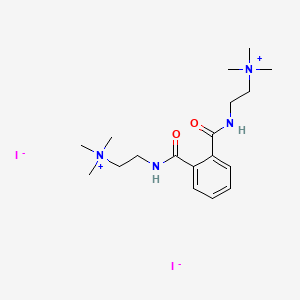
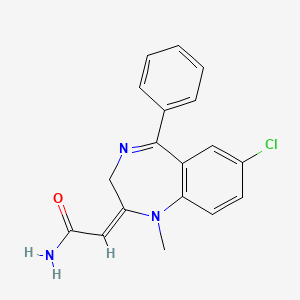
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
